3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo-
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Overview
Description
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, benzoxazole, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- typically involves multi-step organic reactionsCommon reagents used in these reactions include isocyanates, α-ketols, and phosphorus-mediated carboxylative condensation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or oxazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,5-oxazolidine-dione
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
71215-62-8 |
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Molecular Formula |
C17H18N2O6S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C17H18N2O6S2/c1-11(10-14-18(2)12-6-3-4-7-13(12)24-14)15-16(20)19(17(26)25-15)8-5-9-27(21,22)23/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22,23)/b14-10+,15-11- |
InChI Key |
QUHCRSBMZCUCMH-AIWUCEOPSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)N(C(=S)O1)CCCS(=O)(=O)O)/C=C/2\N(C3=CC=CC=C3O2)C |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)O1)CCCS(=O)(=O)O)C=C2N(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
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